tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

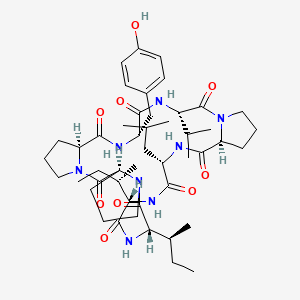

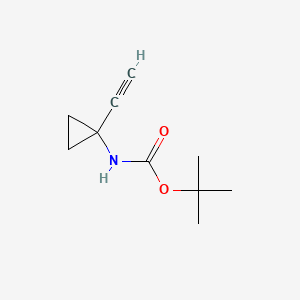

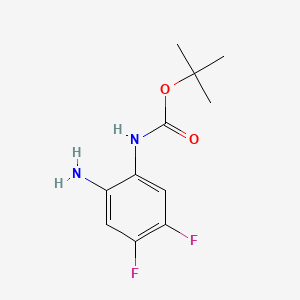

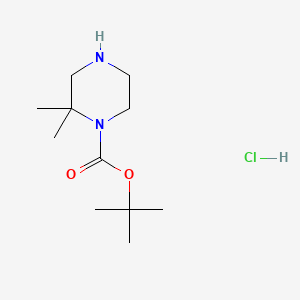

“tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1624260-26-9 . It has a molecular weight of 250.77 and its IUPAC name is tert-butyl 2,2-dimethyl-1-piperazinecarboxylate hydrochloride . It is usually stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-8-11(13,4)5;/h12H,6-8H2,1-5H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder . It is shipped at normal temperatures .Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Interaction

Synthetic phenolic antioxidants (SPAs), including tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride, are extensively used in various products to inhibit oxidation and prolong shelf life. Research has shown these compounds to be present in different environmental matrices like dust, air particulates, and water bodies. They have also been detected in human biological samples, indicating human exposure through food intake, dust ingestion, and personal care products. Although some SPAs might induce hepatic toxicity or endocrine disruption, future research aims to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Bioactivity and Natural Occurrence

2,4-Di-tert-butylphenol (2,4-DTBP), a compound related to tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride, is produced by a variety of organisms and exhibits significant toxicity against most tested organisms, including the producing ones. Despite its autotoxic nature, 2,4-DTBP and its analogs play a role in endocidal regulation within producing organisms. The compound's natural occurrence spans various species, indicating its importance in ecological interactions and its potential for further biomedical research (Zhao et al., 2020).

Role in Organic Mixtures

Research on mixtures containing ethers like methyl tert-butyl ether (MTBE) and others has highlighted their importance in improving fuel quality and reducing exhaust pollution. The comprehensive reviews of their properties and mixtures suggest significant industrial relevance, especially in enhancing octane ratings and reducing environmental pollutants (Marsh et al., 1999).

Decomposition in Environmental Remediation

Studies on the decomposition of compounds like methyl tert-butyl ether (MTBE) in cold plasma reactors reveal that adding hydrogen can effectively decompose and convert MTBE into less harmful substances. This method demonstrates the potential of radio frequency plasma reactors in environmental remediation and pollution control (Hsieh et al., 2011).

Natural neo Acids and Alkanes

Neo fatty acids and alkanes, including structures related to tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride, show potential for various applications due to their bioactivity. These compounds are promising candidates for antioxidants, anticancer, antimicrobial, and antibacterial agents. Moreover, their derivatives are being considered for use in cosmetic, agronomic, and pharmaceutical industries, reflecting their versatility and potential in scientific research and industrial applications (Dembitsky, 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl 2,2-dimethylpiperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-8-11(13,4)5;/h12H,6-8H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEBQSDOJMXWNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C(=O)OC(C)(C)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride | |

CAS RN |

1624260-26-9 |

Source

|

| Record name | tert-butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-2-azaspiro[2.5]octane, 2-acetyl-5-methyl-, (3R-cis)- (9CI)](/img/no-structure.png)